
Crizotinib hydrochloride
Descripción general
Descripción
Crizotinib clorhidrato es un medicamento contra el cáncer utilizado principalmente para el tratamiento del carcinoma pulmonar de células no pequeñas. Funciona como un inhibidor de la tirosina quinasa receptora, apuntando a proteínas específicas involucradas en el crecimiento y la propagación de las células cancerosas. Crizotinib clorhidrato es conocido por su eficacia en el tratamiento de tumores que son positivos para la cinasa del linfoma anaplásico o los reordenamientos de ROS1 .
Mecanismo De Acción
Crizotinib clorhidrato ejerce sus efectos inhibiendo la actividad de las tirosina quinasas receptoras específicas, incluida la cinasa del linfoma anaplásico, el receptor del factor de crecimiento de los hepatocitos y ROS1. Al unirse de forma competitiva al bolsillo de unión al ATP de estas quinasas, el crizotinib clorhidrato previene la fosforilación y la activación de las vías de señalización descendentes, lo que lleva a la inhibición del crecimiento y la proliferación de las células cancerosas .
Compuestos similares:
Alectinib: Otro inhibidor de la tirosina quinasa receptora utilizado para el tratamiento del carcinoma pulmonar de células no pequeñas.
Ceritinib: Un inhibidor selectivo de la cinasa del linfoma anaplásico utilizado en la terapia contra el cáncer.
Brigatinib: Dirige la cinasa del linfoma anaplásico y se utiliza para tratar el carcinoma pulmonar de células no pequeñas.
Singularidad del crizotinib clorhidrato: Crizotinib clorhidrato es único debido a su doble inhibición de la cinasa del linfoma anaplásico y ROS1, lo que lo hace eficaz contra una gama más amplia de tumores. Además, su capacidad para superar los mecanismos de resistencia en las células cancerosas aumenta aún más su potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
Crizotinib hydrochloride functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . It interacts with various enzymes and proteins, including the anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor . The nature of these interactions involves the inhibition of the kinase activity of the fusion protein, contributing to its anti-cancer properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the kinase activity of the fusion protein, which contributes to carcinogenesis and seems to drive the malignant phenotype . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its function as a protein kinase inhibitor. It exerts its effects at the molecular level by competitively binding within the ATP-binding pocket of target kinases . This results in the inhibition of the kinase activity of the fusion protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows a significant advantage over other treatments and has the longest overall survival among all ALK-inhibitors . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound predisposes to and exacerbates pulmonary arterial hypertension in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, including those involved in the metabolism of the liver (CYP3A4/CYP3A5-mediated) . It also has effects on metabolic flux or metabolite levels .
Subcellular Localization
It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion proteins
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de crizotinib clorhidrato implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y la solubilidad del compuesto .
Métodos de producción industrial: La producción industrial de crizotinib clorhidrato típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Crizotinib clorhidrato experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
Indications
Crizotinib is indicated for the treatment of:
- Non-Small Cell Lung Cancer (NSCLC) : Specifically for patients with locally advanced or metastatic NSCLC that is ALK-positive as detected by an FDA-approved test.
- Anaplastic Large Cell Lymphoma (ALCL) : For adult and pediatric patients with ALK-positive ALCL that has relapsed or is refractory to other treatments.
- Inflammatory Myofibroblastic Tumor (IMT) : For unresectable or recurrent IMT in both adults and children aged 1 year and older .
Non-Small Cell Lung Cancer
Crizotinib's efficacy in NSCLC was established through several clinical trials. Notably, in a pivotal phase III trial involving 347 patients, crizotinib significantly improved progression-free survival compared to standard chemotherapy (median 7.7 months vs. 3.0 months) while showing an overall response rate of 51% among ALK-positive patients .
Table 1: Summary of Clinical Trials for Crizotinib in NSCLC
Study Type | Patient Population | Response Rate | Progression-Free Survival (months) |
---|---|---|---|
Phase I | 255 patients with ALK rearrangement | 55% | Not specified |
Phase II | 347 patients | 51% | 7.7 |
Phase III | Cross-over design | Not specified | 3.0 (chemotherapy control) |
Anaplastic Large Cell Lymphoma
In ALCL cases, crizotinib has demonstrated notable effectiveness. Case reports indicate complete responses in patients with ALK-positive ALCL after treatment with crizotinib, highlighting its potential as a standard treatment option .
Case Study 1: NSCLC with ARL1-MET Fusion
A female patient with non-small cell lung cancer harboring a novel ARL1-MET fusion experienced significant symptom relief and tumor reduction after starting crizotinib off-label. Initial imaging showed a reduction in tumor size within three weeks of treatment; however, resistance developed within months, necessitating further intervention .
Case Study 2: Pediatric ALCL
A pediatric patient diagnosed with relapsed ALK-positive anaplastic large cell lymphoma was treated with crizotinib after failing standard therapies. The patient achieved a complete response, underscoring the drug's utility in resistant cases .
Safety Profile
Crizotinib is generally well tolerated; however, it is associated with several adverse effects including:
- Visual disturbances
- Gastrointestinal toxicities
- Hepatotoxicity
- Pneumonitis/interstitial lung disease
Monitoring for these effects is crucial during treatment . A study reported two-year overall survival rates of approximately 50% among patients treated with crizotinib in routine practice across multiple countries .
Comparación Con Compuestos Similares
Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.
Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.
Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.
Uniqueness of Crizotinib Hydrochloride: this compound is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .
Actividad Biológica
Crizotinib hydrochloride is a targeted therapy primarily used in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) rearrangements. This compound exhibits significant biological activity through its inhibition of specific kinases, leading to reduced tumor growth and improved patient outcomes. This article will delve into the biological mechanisms, clinical efficacy, and case studies associated with crizotinib, supported by data tables and research findings.
Crizotinib functions as a selective inhibitor of ALK and c-MET, which are receptor tyrosine kinases involved in various signaling pathways that promote cell proliferation and survival. The inhibition of these kinases leads to the modulation of downstream signaling pathways, including:
- PI3K/AKT Pathway : Involved in cell survival and growth.
- RAS/RAF/MEK/ERK Pathway : Critical for cell division and differentiation.
- JAK/STAT Pathway : Plays a role in immune response and cell growth.
Research indicates that crizotinib induces apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic factors (e.g., cleaved caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) . Additionally, crizotinib has been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production, further contributing to its antitumor effects .
Clinical Efficacy
Crizotinib has demonstrated considerable clinical efficacy in treating ALK-positive NSCLC. Key findings from clinical trials include:
- Overall Response Rate (ORR) : Approximately 61.2% in patients with ALK-positive NSCLC .
- Progression-Free Survival (PFS) : Median PFS reported at 8.6 months .
- Overall Survival (OS) : One-year OS rate was 66.8% .
Table 1: Summary of Clinical Outcomes with Crizotinib
Outcome Measure | Value |
---|---|
Overall Response Rate (ORR) | 61.2% |
Median Progression-Free Survival (PFS) | 8.6 months |
One-Year Overall Survival (OS) | 66.8% |
Case Studies
Several case studies illustrate the effectiveness of crizotinib in clinical practice:
- Case Study in ALK+ Anaplastic Large Cell Lymphoma (ALCL) :
- Pediatric Patients with ALK+ ALCL :
Resistance Mechanisms
Despite its efficacy, resistance to crizotinib can develop, often due to secondary mutations in the ALK gene or activation of alternative signaling pathways. Research has identified mechanisms such as:
Propiedades
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.